molecular formula C11H13ClN2O3 B3021371 Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate CAS No. 473927-63-8

Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

Cat. No. B3021371
M. Wt: 256.68 g/mol
InChI Key: ATNPZEGMKLGIFA-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08884016B2

Procedure details

p-anisidine (31.02 g, 0.252 mol) in 100 ml of H2O is suspended in a 250 ml 4-necked flask equipped with coolant, thermometer, dropping funnel and magnetic stirrer, and cooled to 0° C. in an ice bath. 60 ml of 37% HCl is added, followed by a solution of NaNO2 (20.95 g, 0.307 mol) in 50 ml of H2O, through a dropping funnel, maintaining the temperature below 5° C. After the addition the mixture is left under stirring at between 0 and 5° C. for 1 h, and the solution obtained is added at 0° C. to a solution containing ethyl-2-chloroacetoacetate (41.65 g, 0.254 mol), AcONa (47.84 g, 0.583 mol), AcOEt (200 ml) and H2O (100 ml). The biphasic system is stirred at between 0 and 5° C. for 1 h, and then at about 25° C. for 16 h. The phases are then separated and the organic phase is washed with a saturated solution of NaHCO3 (4×80 ml), anhydrified on Na2SO4, filtered and evaporated under low pressure. The compound of formula (IV) is obtained as a solid (about 57 g), which is used for the next stage without further purification.
Quantity
31.02 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
20.95 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
41.65 g
Type
reactant
Reaction Step Four
Name
Quantity
47.84 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
( IV )
[Compound]
Name
solid

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.Cl.[N:11]([O-])=O.[Na+].[CH2:15]([O:17][C:18](=[O:24])[CH:19]([Cl:23])C(C)=O)[CH3:16].C(O[Na])(C)=O>O.CCOC(C)=O>[CH2:15]([O:17][C:18](=[O:24])[C:19]([Cl:23])=[N:11][NH:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
31.02 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20.95 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
41.65 g
Type
reactant
Smiles
C(C)OC(C(C(=O)C)Cl)=O
Name
Quantity
47.84 g
Type
reactant
Smiles
C(=O)(C)O[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring at between 0 and 5° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with coolant, thermometer,
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 5° C
ADDITION
Type
ADDITION
Details
After the addition the mixture
WAIT
Type
WAIT
Details
is left
CUSTOM
Type
CUSTOM
Details
the solution obtained
ADDITION
Type
ADDITION
Details
is added at 0° C. to a solution
STIRRING
Type
STIRRING
Details
The biphasic system is stirred at between 0 and 5° C. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
at about 25° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The phases are then separated
WASH
Type
WASH
Details
the organic phase is washed with a saturated solution of NaHCO3 (4×80 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under low pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
( IV )
Type
product
Smiles
C(C)OC(C(=NNC1=CC=C(C=C1)OC)Cl)=O
[Compound]
Name
solid
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 57 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08884016B2

Procedure details

p-anisidine (31.02 g, 0.252 mol) in 100 ml of H2O is suspended in a 250 ml 4-necked flask equipped with coolant, thermometer, dropping funnel and magnetic stirrer, and cooled to 0° C. in an ice bath. 60 ml of 37% HCl is added, followed by a solution of NaNO2 (20.95 g, 0.307 mol) in 50 ml of H2O, through a dropping funnel, maintaining the temperature below 5° C. After the addition the mixture is left under stirring at between 0 and 5° C. for 1 h, and the solution obtained is added at 0° C. to a solution containing ethyl-2-chloroacetoacetate (41.65 g, 0.254 mol), AcONa (47.84 g, 0.583 mol), AcOEt (200 ml) and H2O (100 ml). The biphasic system is stirred at between 0 and 5° C. for 1 h, and then at about 25° C. for 16 h. The phases are then separated and the organic phase is washed with a saturated solution of NaHCO3 (4×80 ml), anhydrified on Na2SO4, filtered and evaporated under low pressure. The compound of formula (IV) is obtained as a solid (about 57 g), which is used for the next stage without further purification.
Quantity
31.02 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
20.95 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
41.65 g
Type
reactant
Reaction Step Four
Name
Quantity
47.84 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
( IV )
[Compound]
Name
solid

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.Cl.[N:11]([O-])=O.[Na+].[CH2:15]([O:17][C:18](=[O:24])[CH:19]([Cl:23])C(C)=O)[CH3:16].C(O[Na])(C)=O>O.CCOC(C)=O>[CH2:15]([O:17][C:18](=[O:24])[C:19]([Cl:23])=[N:11][NH:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
31.02 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20.95 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
41.65 g
Type
reactant
Smiles
C(C)OC(C(C(=O)C)Cl)=O
Name
Quantity
47.84 g
Type
reactant
Smiles
C(=O)(C)O[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring at between 0 and 5° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with coolant, thermometer,
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 5° C
ADDITION
Type
ADDITION
Details
After the addition the mixture
WAIT
Type
WAIT
Details
is left
CUSTOM
Type
CUSTOM
Details
the solution obtained
ADDITION
Type
ADDITION
Details
is added at 0° C. to a solution
STIRRING
Type
STIRRING
Details
The biphasic system is stirred at between 0 and 5° C. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
at about 25° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The phases are then separated
WASH
Type
WASH
Details
the organic phase is washed with a saturated solution of NaHCO3 (4×80 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under low pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
( IV )
Type
product
Smiles
C(C)OC(C(=NNC1=CC=C(C=C1)OC)Cl)=O
[Compound]
Name
solid
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 57 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.